molecular formula C9H13N3O B372844 4-(5-Methyl-2-pyrimidinyl)morpholine

4-(5-Methyl-2-pyrimidinyl)morpholine

Cat. No.: B372844
M. Wt: 179.22g/mol
InChI Key: OVQFFEQHZYGUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-2-pyrimidinyl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and a morpholine moiety at the 4-position. Morpholine-pyrimidine hybrids are frequently explored in pharmaceuticals and agrochemicals due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22g/mol

IUPAC Name

4-(5-methylpyrimidin-2-yl)morpholine

InChI

InChI=1S/C9H13N3O/c1-8-6-10-9(11-7-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3

InChI Key

OVQFFEQHZYGUMV-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)N2CCOCC2

Canonical SMILES

CC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for nucleophilic substitution (e.g., agrochemical intermediates) .
    • Aromatic/Planar Groups (e.g., methoxyphenyl) : Enhance DNA intercalation in antitumor agents .
    • Sulfonyl/Methylthio Groups : Improve solubility and metabolic stability, critical for drug design .
  • Structural Complexity : Fused rings (e.g., pyrido-pyrimidine in 3c) or thiazolo-pyrimidine scaffolds (as in ) introduce rigidity, affecting target selectivity .

Challenges and Limitations

  • Synthetic Accuracy : Misplacement of substituents (e.g., bromo in VPC-14449 in ) can alter NMR spectra and bioactivity, emphasizing rigorous characterization .
  • Data Gaps : Direct studies on 4-(5-Methyl-2-pyrimidinyl)morpholine are absent in the evidence, necessitating extrapolation from analogs.

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